molecular formula C9H15ClN2O2S B1520906 N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170639-76-5

N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B1520906
CAS No.: 1170639-76-5
M. Wt: 250.75 g/mol
InChI Key: JEJUYHHRCHDNHY-UHFFFAOYSA-N
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Description

N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2S and its molecular weight is 250.75 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C9H15ClN2O2S
  • Molecular Weight : 250.75 g/mol
  • IUPAC Name : this compound

The compound features a methanesulfonamide group attached to a phenyl ring with an aminoethyl substituent, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to significant alterations in cellular processes and signaling pathways.
  • Protein Interactions : It may interact with specific proteins, affecting their functions and potentially modulating biochemical pathways critical for various therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, which are crucial for treating conditions characterized by excessive inflammation. The mechanism likely involves the inhibition of pro-inflammatory enzymes and cytokines.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through caspase activation pathways. For example, studies demonstrated a significant increase in caspase-3 activity in treated cancer cell lines, indicating enhanced apoptosis .

In Vitro Studies

  • Cell Viability Assays : Various assays have been conducted to evaluate the cytotoxicity of the compound against different cancer cell lines. Results indicated that the compound effectively reduces cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)Apoptosis Induction
    MDA-MB-2310.80Significant
    Hs 578T1.06Moderate
    BT-200.53High
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound's interaction with specific molecular targets leads to cell cycle arrest and apoptosis induction in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption : The compound shows good absorption properties.
  • Half-Life : In human liver microsomes, the half-life is reported to be approximately 31 minutes, indicating moderate metabolic stability .

Properties

IUPAC Name

N-[2-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJUYHHRCHDNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.